molecular formula C15H12O5 B7963026 Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate CAS No. 1820684-07-8

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate

Cat. No.: B7963026
CAS No.: 1820684-07-8
M. Wt: 272.25 g/mol
InChI Key: IAMSTNAQLCYGDV-UHFFFAOYSA-N
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Description

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate is an organic compound that features a benzodioxole moiety attached to a hydroxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate typically involves the esterification of 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 3-(2H-1,3-benzodioxol-5-YL)-5-oxobenzoate.

    Reduction: Formation of 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its structural similarity to other bioactive compounds suggests it may inhibit certain enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2H-1,3-benzodioxol-5-YL)pentanoate
  • Methyl 3-(2H-1,3-benzodioxol-5-YL)hexanoate

Uniqueness

Methyl 3-(2H-1,3-benzodioxol-5-YL)-5-hydroxybenzoate is unique due to the presence of both a benzodioxole moiety and a hydroxybenzoate ester, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-15(17)11-4-10(5-12(16)6-11)9-2-3-13-14(7-9)20-8-19-13/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMSTNAQLCYGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174338
Record name Benzoic acid, 3-(1,3-benzodioxol-5-yl)-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820684-07-8
Record name Benzoic acid, 3-(1,3-benzodioxol-5-yl)-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(1,3-benzodioxol-5-yl)-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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